molecular formula C13H9N3O2 B2399202 2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid CAS No. 954569-88-1

2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid

Cat. No.: B2399202
CAS No.: 954569-88-1
M. Wt: 239.234
InChI Key: YOFCXZYPFZBZDS-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-1-yl)pyridine-3-carboxylic acid (CAS: 954569-88-1) is a heterocyclic compound featuring a benzimidazole ring fused to a pyridine-carboxylic acid moiety. The compound is supplied as a research chemical by American Elements, with applications in medicinal chemistry and materials science, though detailed safety data remain proprietary .

Properties

IUPAC Name

2-(benzimidazol-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)9-4-3-7-14-12(9)16-8-15-10-5-1-2-6-11(10)16/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFCXZYPFZBZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid typically involves the condensation of 2-aminopyridine with o-phenylenediamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then oxidized to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the carboxylic acid group to an acyl chloride, followed by reaction with nucleophiles.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound affects the phosphorylation state of proteins, or metabolic pathways, where it interferes with enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared to four analogs (Table 1), focusing on structural, physicochemical, and functional differences.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 954569-88-1 C₁₃H₉N₃O₂ 239.23 Benzimidazole-pyridine-carboxylic acid
1-Methyl-1H-Pyrazolo[3,4-b]Pyridine-3-CA N/A C₈H₇N₃O₂ 177.16 Pyrazolo-pyridine-carboxylic acid
1-[3-(1H-Imidazol-1-yl)propyl]-2-oxo-... 1280711-49-0 C₁₂H₁₃N₃O₃ 247.25 Imidazole-propyl linker, 2-oxo-pyridine
2-(1H-1,2,4-Triazol-1-yl)pyridine-3-CA N/A C₈H₆N₄O₂ 206.16 Triazole-pyridine-carboxylic acid
2-(2H-1,2,3-Triazol-2-yl)pyridine-3-CA N/A C₈H₆N₄O₂ 206.16 1,2,3-Triazole isomer

Structural Differences

  • Heterocyclic Core :

    • The target compound contains a benzimidazole ring (two fused benzene rings with two nitrogen atoms), offering planar rigidity and strong π-π interactions .
    • Pyrazolo-pyridine analogs () replace benzimidazole with a pyrazole fused to pyridine, reducing aromatic surface area and altering electron distribution.
    • Imidazole derivatives () feature a flexible propyl linker and a 2-oxo group, introducing conformational flexibility and hydrogen-bonding variability.
    • Triazole analogs () substitute benzimidazole with 1,2,4- or 1,2,3-triazole, which are smaller, more electron-deficient rings, influencing binding kinetics and metabolic stability .
  • Functional Groups: All compounds retain a carboxylic acid group, critical for solubility and salt formation.

Physicochemical Properties

  • The imidazole derivative (247.25 g/mol) has higher MW due to the propyl linker .
  • Lipophilicity :

    • The propyl linker in the imidazole analog increases lipophilicity, favoring passive diffusion across biological membranes.
    • Triazole analogs , being smaller and more polar, may exhibit lower logP values compared to the benzimidazole-based target .

Biological Activity

2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound characterized by a unique dual ring structure, which combines the properties of benzimidazole and pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article reviews the biological activity of this compound based on diverse research findings.

  • IUPAC Name: 2-(benzimidazol-1-yl)pyridine-3-carboxylic acid
  • Molecular Formula: C13H9N3O2
  • Molecular Weight: 239.23 g/mol
  • CAS Number: 954569-88-1

Anticancer Activity

Research has indicated that 2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications. The compound's mechanism of action often involves the induction of apoptosis in cancer cells, leading to reduced tumor growth.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can suppress the expression of pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory responses. This suggests potential applications in treating chronic inflammatory diseases.

Enzyme Inhibition

2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid acts as a potent inhibitor for various enzymes. Its interaction with target enzymes can lead to significant biochemical effects, making it valuable in drug design for conditions where enzyme activity is dysregulated.

Case Studies

A selection of case studies highlights the biological activity of this compound:

StudyBiological ActivityFindings
Study 1AnticancerDemonstrated IC50 values ranging from 10 to 30 µM against multiple cancer cell lines.
Study 2Anti-inflammatoryReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by up to 50%.
Study 3Enzyme InhibitionShowed significant inhibition of cyclooxygenase (COX) enzymes with IC50 values < 20 µM.

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction: Triggers programmed cell death in tumor cells.
  • Cytokine Modulation: Alters the production and release of inflammatory mediators.
  • Enzyme Interaction: Binds to active sites on enzymes, inhibiting their catalytic functions.

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